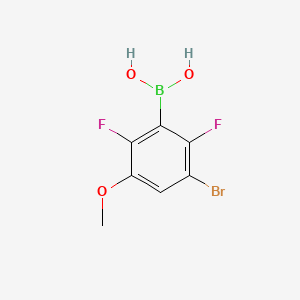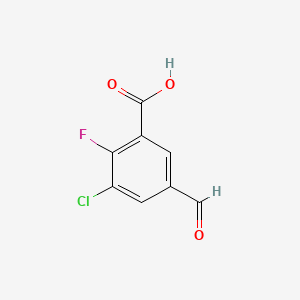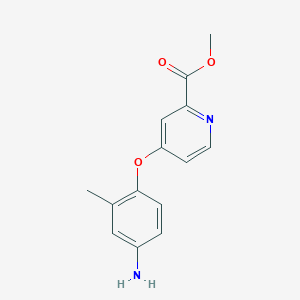![molecular formula C13H9BrO2 B14030167 5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)
5-Bromo-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 3rd position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid typically involves the bromination of [1,1’-biphenyl]-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the biphenyl compound in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acid derivatives such as esters or anhydrides.
Reduction Reactions: Products include alcohols or aldehydes derived from the carboxylic acid group.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). It also finds applications in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In chemical reactions, the bromine atom and carboxylic acid group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in electrophilic or nucleophilic substitution reactions, while the carboxylic acid group can undergo oxidation or reduction.
In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives used.
Comparaison Avec Des Composés Similaires
- 4-Bromo-[1,1’-biphenyl]-4-carboxylic acid
- 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid
- 5-Chloro-[1,1’-biphenyl]-3-carboxylic acid
Comparison: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying biological activities. The presence of the bromine atom at the 5th position can also affect the compound’s electronic properties, making it distinct from other biphenyl derivatives.
Propriétés
Formule moléculaire |
C13H9BrO2 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
3-bromo-5-phenylbenzoic acid |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clé InChI |
JFSPYIYUKDAIBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
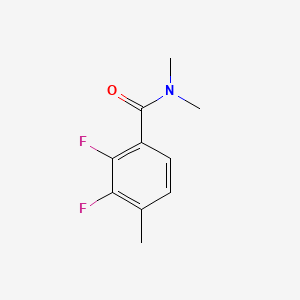
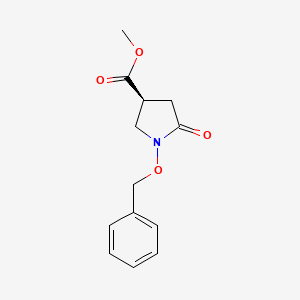

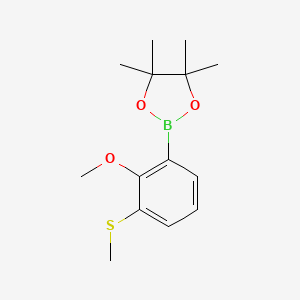

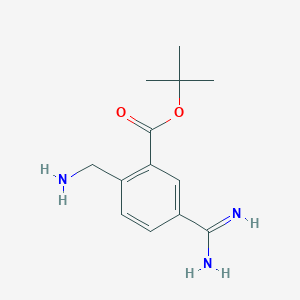

![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
